molecular formula C17H21NO3 B5200037 ethyl 1-(2-methoxyethyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate

ethyl 1-(2-methoxyethyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate

Cat. No.: B5200037
M. Wt: 287.35 g/mol
InChI Key: HVNPWYZKSMMDMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(2-methoxyethyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate, also known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes.

Mechanism of Action

Ethyl 1-(2-methoxyethyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the activation of mGluR5, this compound reduces the release of glutamate, a major excitatory neurotransmitter, and inhibits the downstream signaling pathways that are involved in various physiological and pathological processes.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, this compound reduces the release of dopamine in the striatum, which is a key brain region involved in reward and motivation. This compound also enhances the activity of the gamma-aminobutyric acid (GABA) system, which is the major inhibitory neurotransmitter system in the brain. In addition, this compound has been shown to reduce the levels of inflammatory cytokines in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

Ethyl 1-(2-methoxyethyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate has several advantages for lab experiments. First, it is a highly selective antagonist of mGluR5, which allows for specific targeting of this receptor. Second, this compound has good pharmacokinetic properties, including high oral bioavailability and good brain penetration. Third, this compound has been extensively studied in animal models and has a well-established safety profile.
However, there are also some limitations to the use of this compound in lab experiments. First, this compound may have off-target effects on other receptors or signaling pathways, which can complicate the interpretation of the results. Second, this compound may have species-specific effects, which can limit its translational potential. Third, this compound may have dose-dependent effects, which can affect the reproducibility of the results.

Future Directions

There are several future directions for the use of ethyl 1-(2-methoxyethyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate in scientific research. First, this compound can be used to investigate the role of mGluR5 in other physiological and pathological processes, such as epilepsy, stroke, and traumatic brain injury. Second, this compound can be used to study the effects of mGluR5 modulation in different brain regions and cell types. Third, this compound can be used in combination with other drugs or therapies to enhance their efficacy or reduce their side effects. Fourth, this compound can be used to develop new drugs that target mGluR5 for the treatment of various neurological and psychiatric disorders.

Synthesis Methods

Ethyl 1-(2-methoxyethyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate can be synthesized using a two-step procedure. In the first step, 2-methoxyethylamine is reacted with 2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid in the presence of dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to yield the corresponding amide intermediate. In the second step, the amide intermediate is treated with ethyl chloroformate in the presence of triethylamine to afford this compound in high yield and purity.

Scientific Research Applications

Ethyl 1-(2-methoxyethyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate has been extensively used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes. For example, this compound has been shown to reduce the severity of symptoms in animal models of Parkinson's disease, Alzheimer's disease, and fragile X syndrome. This compound has also been used to study the role of mGluR5 in addiction, anxiety, depression, and pain.

Properties

IUPAC Name

ethyl 1-(2-methoxyethyl)-2-methyl-5-phenylpyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-4-21-17(19)15-12-16(14-8-6-5-7-9-14)18(13(15)2)10-11-20-3/h5-9,12H,4,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNPWYZKSMMDMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1)C2=CC=CC=C2)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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